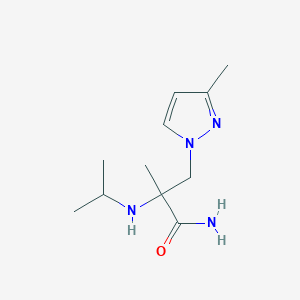
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide typically involves the reaction of isopropylamine with a suitable precursor that contains the pyrazole ring. One common method involves the use of 3-methyl-1H-pyrazole as a starting material, which is then reacted with 2-bromo-2-methylpropanamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pyrazole ring is known to interact with various biological molecules, potentially leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide
- 2-(Methylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide
- 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide
Uniqueness
2-(Isopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanamide is unique due to the presence of both the isopropylamino group and the 3-methyl-1H-pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that may not be present in similar compounds. For example, the isopropylamino group can enhance the compound’s solubility and stability, while the pyrazole ring can provide specific binding interactions with biological targets.
Biological Activity
2-(Isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide, often referred to as a pyrazole derivative, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.29 g/mol
- CAS Number : 1343968-14-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Receptor Modulation : It may act on receptors related to neurotransmission and pain perception, contributing to its analgesic properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases.
2. Analgesic Effects
Studies have shown that the compound possesses analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies.
3. Anticancer Potential
Preliminary studies suggest that this pyrazole derivative may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Comparative Analysis with Other Compounds
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-8(2)13-11(4,10(12)16)7-15-6-5-9(3)14-15/h5-6,8,13H,7H2,1-4H3,(H2,12,16) |
InChI Key |
BYCHOCCDSIFGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)(C(=O)N)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















